2-Hydroxyisoflavanone
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
56022-25-4 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-hydroxy-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,13,15,17H |
Clé InChI |
CPBYTAYFHIHDNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Enzymatic Biosynthesis and Metabolism of 2 Hydroxyisoflavanone
Formation of the 2-Hydroxyisoflavanone Core Structure
The synthesis of the this compound skeleton is initiated from flavanone (B1672756) precursors through a series of enzymatic reactions. This transformation is central to the production of all isoflavonoids.
Flavanones, such as naringenin (B18129) and liquiritigenin (B1674857), are the direct substrates for the synthesis of 2-hydroxyisoflavanones. oup.comnih.govmdpi.com These flavanones are themselves derived from the general phenylpropanoid pathway. The enzyme chalcone (B49325) isomerase is responsible for converting chalcones into their corresponding (2S)-flavanones, which then enter the isoflavonoid (B1168493) biosynthetic pathway. researchgate.net The availability of specific flavanone precursors determines the substitution pattern of the resulting this compound and subsequent isoflavonoids. For instance, naringenin leads to the formation of 5-hydroxyisoflavonoids like genistein (B1671435), while liquiritigenin, which lacks a hydroxyl group at the 5-position, is the precursor for 5-deoxyisoflavonoids such as daidzein (B1669772). oup.comnih.gov
The key enzymatic step in the formation of this compound is catalyzed by this compound synthase, also known as isoflavone (B191592) synthase (IFS). nih.govoup.com This enzyme is responsible for converting a flavanone into a this compound, a reaction that involves both hydroxylation and a unique molecular rearrangement. nih.gov IFS is an endoplasmic reticulum-associated cytochrome P450 monooxygenase. oup.comoup.com
This compound synthase belongs to the CYP93C subfamily of cytochrome P450 enzymes. oup.comnih.govresearchgate.net Like other P450s, IFS utilizes a heme cofactor and requires molecular oxygen and NADPH-cytochrome P450 reductase to carry out its catalytic function. nih.govdntb.gov.uayoutube.com The enzyme catalyzes a complex reaction that distinguishes the isoflavonoid pathway from other flavonoid biosynthetic routes. researchgate.net The reaction involves the introduction of a hydroxyl group at the C-2 position of the flavanone substrate. nih.gov
The reaction catalyzed by IFS is a remarkable process that involves a 1,2-aryl migration of the B-ring from the C-2 position to the adjacent C-3 position of the flavanone core structure. nih.govnih.gov This aryl migration is coupled with the hydroxylation of the C-2 position. nih.gov The proposed mechanism suggests that the reaction proceeds through a radical intermediate. rsc.org The cytochrome P450 catalytic cycle activates molecular oxygen, leading to the abstraction of a hydrogen atom from the substrate and the subsequent introduction of a hydroxyl group. The rearrangement of the B-ring is a key feature of this enzymatic transformation, leading to the characteristic isoflavonoid skeleton.
Different isoforms of this compound synthase have been identified, and they can exhibit varying substrate specificities and regioselectivity. For example, the two main isoforms in soybean, IFS1 and IFS2, can both utilize naringenin and liquiritigenin as substrates to produce genistein and daidzein, respectively, after dehydration of the this compound intermediate. oup.com However, the expression patterns of these isoforms can differ in various tissues and under different environmental conditions. oup.com In white lupin (Lupinus albus), two identified isoflavone synthases, LaIFS1 and LaIFS2, were shown to catalyze the conversion of both naringenin to genistein and liquiritigenin to daidzein. nih.gov The subsequent enzyme in the pathway, this compound dehydratase (HID), also shows substrate specificity that can influence the final isoflavone products. For instance, the HID from Glycyrrhiza echinata is specific for 2,7-dihydroxy-4'-methoxyisoflavanone (B1244181), while the soybean HID has a broader specificity for both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones. researchgate.netoup.comnih.gov
| Enzyme Source | Preferred Substrate | Other Substrates | Reference |
|---|---|---|---|
| Glycyrrhiza echinata | 2,7-dihydroxy-4'-methoxyisoflavanone | - | researchgate.netoup.comnih.gov |
| Glycine max (Soybean) | 2,5,7,4'-tetrahydroxyisoflavanone | 2,7,4'-trihydroxyisoflavanone (B1247573), 2,7-dihydroxy-4'-methoxyisoflavanone | nih.gov |
Genes encoding this compound synthase have been identified and characterized from a variety of leguminous plants. The first IFS genes were cloned from soybean (Glycine max) and licorice (Glycyrrhiza echinata). researchgate.netsemanticscholar.org Subsequently, IFS genes have been isolated from other legumes, including the model legume Medicago truncatula, Lotus japonicus, red clover, white clover, hairy vetch, mung bean, alfalfa, lentil, snow pea, and lupine. oup.comnih.govnih.govnih.gov The identification of these genes has been crucial for understanding the molecular basis of isoflavonoid biosynthesis and has opened up possibilities for metabolic engineering to modify the isoflavonoid content in plants. nih.gov For instance, two IFS genes, SinIFS1 and SinIFS2, were cloned from the isoflavone-rich Korean soybean cultivar, Sinpaldalkong. researchgate.net These genes share high sequence homology with other legume IFSs and contain conserved motifs typical of cytochrome P450 enzymes. researchgate.net
| Plant Species | Gene Name(s) | Reference |
|---|---|---|
| Glycine max (Soybean) | IFS1, IFS2, SinIFS1, SinIFS2 | oup.comresearchgate.netnih.govresearchgate.net |
| Glycyrrhiza echinata (Licorice) | CYP93C2 | researchgate.netsemanticscholar.orgnih.gov |
| Medicago truncatula | - | researchgate.netnih.gov |
| Lotus japonicus | - | oup.comnih.gov |
| Lupinus albus (White Lupin) | LaIFS1, LaIFS2 | nih.gov |
| Trifolium species (Clover) | - | researchgate.net |
Identification and Characterization of IFS Genes Across Plant Species
Gene Cloning and Functional Expression Studies
The quest to understand isoflavonoid biosynthesis at a molecular level has led to the successful cloning and functional characterization of isoflavone synthase (IFS) genes from various leguminous plants. An early example is the cloning of the IFS-Tp gene from red clover (Trifolium pratense). This gene was found to encode a protein of 525 amino acids with a molecular weight of approximately 59 kDa. nih.govuni.lu The cloned IFS-Tp showed strong homology to IFS genes from other legumes. nih.govuni.lu
Functional expression of IFS has been instrumental in confirming its role. The cDNA for IFS has been successfully expressed in heterologous systems, such as yeast (Saccharomyces cerevisiae) microsomes. nih.govpbworks.com In these systems, the recombinant IFS enzyme demonstrated its ability to convert flavanone substrates like naringenin and liquiritigenin into their corresponding isoflavones, genistein and daidzein, respectively, via the this compound intermediate. uni.lupbworks.com These functional assays confirmed that the cloned gene indeed codes for a functional isoflavone synthase. Further studies have also involved the construction of plant expression vectors, such as pRI101-AN-IFS, to introduce the IFS gene into plants. geneticsmr.org
| Gene/Vector | Source Organism | Encoded Protein Size | Expression System | Key Findings |
| IFS-Tp | Trifolium pratense | 525 amino acids (59 kDa) | Saccharomyces cerevisiae microsomes | Successfully converted naringenin to genistein, confirming isoflavone synthase activity. nih.govuni.lu |
| IFS1 | Glycine max (Soybean) | Not specified | Saccharomyces cerevisiae microsomes | Demonstrated conversion of naringenin to genistein and liquiritigenin to daidzein. pbworks.com |
| pRI101-AN-IFS | Trifolium pratense (gene) | Not specified | Agrobacterium tumefaciens for plant transformation | Successful construction of a plant expression vector for the IFS gene. geneticsmr.org |
Structural Biology of IFS (e.g., X-ray Crystallography, Active Site Analysis)
The three-dimensional structure of isoflavone synthase provides invaluable insights into its unique catalytic mechanism, which involves a complex aryl migration reaction. The crystal structure of this compound synthase (2-HIS) from the model legume Medicago truncatula has been determined, revealing a distinctive cytochrome P450 conformation. nih.gov
The structural analysis shows a specific heme and substrate binding mode that facilitates both the hydroxylation at the C2 position and the concurrent 1,2-aryl migration of the B-ring from C2 to C3 of the flavanone substrate. nih.gov The active site is a large pocket at the edge of the heme group. nih.gov Key residues within this active site are positioned to interact with the substrate and control the reaction's outcome. For instance, residues such as Asn117, Asp116, Leu113, Val119, Lys373, and Arg374 are located near the 4'-hydroxyl group of the B-ring and are believed to play a role in controlling the aryl migration. nih.gov
Mutagenesis Studies for Catalytic Residues
Site-directed mutagenesis has been a powerful tool to probe the function of specific amino acid residues within the active site of isoflavone synthase. Studies on the IFS from licorice (Glycyrrhiza echinata), designated as CYP93C2, have identified several key catalytic residues. nih.gov
Two residues, Ser310 and Lys375, have been shown to be critical for the characteristic aryl migration. nih.gov Another residue, Leu371, located near the substrate in homology models, appears to control how the substrate is accommodated within the active site. nih.gov Mutagenesis of these residues has profound effects on the enzyme's catalytic activity and product profile. For example, a single mutation of Leu371 to Valine (L371V) resulted in an inactive enzyme. nih.gov However, when combined with other mutations, such as K375T, the enzyme's function could be partially restored or altered. The double mutant L371V-K375T and the triple mutant S310T-L371V-K375T produced different product mixtures, with the latter yielding 100% flavone (B191248), indicating a loss of the aryl migration activity and a shift in the reaction mechanism. nih.gov These studies underscore the importance of specific residues in orchestrating the complex rearrangement reaction catalyzed by IFS.
| Enzyme | Residue(s) Mutated | Effect of Mutation |
| CYP93C2 (Glycyrrhiza echinata) | L371V | Inactive enzyme (P420 form). nih.gov |
| CYP93C2 (Glycyrrhiza echinata) | L371V-K375T | Produced a mixture of 3β-hydroxyflavanone (major) and flavone (minor). nih.gov |
| CYP93C2 (Glycyrrhiza echinata) | S310T-L371V-K375T | Produced 100% flavone. nih.gov |
| CYP93C2 (Medicago truncatula homologue) | K373 (corresponds to K375 in G. echinata) | Plays a key role in the aryl migration reaction. nih.gov |
Conversion of this compound to Downstream Isoflavonoids
The this compound intermediate is chemically unstable and is subsequently converted to the corresponding isoflavone through a dehydration reaction. This step can occur spontaneously, but it is significantly accelerated by a specific enzyme.
This compound Dehydratase (HID/2-HID) Activity
The enzyme responsible for the efficient conversion of this compound to isoflavones is this compound dehydratase (HID). oup.com This enzyme catalyzes the elimination of a water molecule from the this compound skeleton, introducing a double bond between the C2 and C3 positions to form the stable isoflavone ring system. oup.com HID has been identified and characterized in several leguminous species, including soybean (Glycine max), licorice (Glycyrrhiza echinata), and kudzu (Pueraria lobata). nih.gov Interestingly, HID proteins belong to the large carboxylesterase family, which typically catalyze hydrolysis reactions, making their dehydratase activity a fascinating example of enzyme evolution and functional divergence. oup.comnih.gov
Mechanism of 1,2-Elimination of Water (Dehydration)
The catalytic mechanism of HID involves a 1,2-elimination of water from the this compound substrate. oup.com Structural and mutagenesis studies suggest that the active site of HID contains a catalytic triad (B1167595) of amino acid residues, similar to that found in carboxylesterases, along with an oxyanion hole. nih.govnih.gov In the proposed mechanism, these residues work in concert to facilitate the dehydration reaction. A basic residue, likely a histidine, is thought to abstract a proton from the substrate, while an acidic residue may protonate the hydroxyl group at the C2 position, making it a better leaving group (water). oup.com The characteristic catalytic triad and oxyanion hole are essential for this dehydratase activity. nih.gov
Enzymatic vs. Spontaneous Dehydration Kinetics
While this compound can undergo spontaneous dehydration to form isoflavones, this process is significantly slower than the enzyme-catalyzed reaction. oup.comnih.gov Kinetic studies have demonstrated the remarkable efficiency of HID. For example, the spontaneous dehydration of 2,7,4'-trihydroxyisoflavanone at a neutral pH (7.5) and 30°C follows first-order kinetics with a rate constant of 3.1 x 10⁻⁵ s⁻¹. nih.gov Under these conditions, the half-life of the this compound is approximately 6.3 hours. nih.gov
In stark contrast, the enzymatic reaction catalyzed by soybean HID (HIDH) for the same substrate has a turnover number (kcat) of 5.3 s⁻¹. nih.gov This represents a rate enhancement of over 170,000-fold compared to the spontaneous reaction, highlighting the crucial role of HID in ensuring the efficient production of isoflavones in plants. oup.comnih.gov The production of isoflavones through spontaneous dehydration is negligible during short incubation periods (e.g., 5 minutes), further emphasizing the enzyme-dependent nature of this conversion in vivo. oup.comnih.gov
| Reaction | Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Rate Constant (s⁻¹) |
| Enzymatic Dehydration | 2,7,4'-Trihydroxyisoflavanone | Soybean HIDH | 71 | 5.3 | N/A |
| Enzymatic Dehydration | 2,5,7,4'-Tetrahydroxyisoflavanone | Soybean HIDH | 45 | 13 | N/A |
| Enzymatic Dehydration | 2,7-Dihydroxy-4'-methoxyisoflavanone | Soybean HIDH | 44 | 12 | N/A |
| Spontaneous Dehydration | 2,7,4'-Trihydroxyisoflavanone | None | N/A | N/A | 3.1 x 10⁻⁵ |
Carboxylesterase-Like Protein Family Affiliation of HID
The enzyme responsible for the dehydration of 2-hydroxyisoflavanones to form isoflavones is this compound dehydratase (HID). Strikingly, HID proteins are members of the large carboxylesterase family. nih.govnih.govresearchgate.net This affiliation is noteworthy because the primary catalytic function of HID is a 1,2-elimination of water (a lyase activity), not the ester hydrolysis characteristic of carboxylesterases. nih.gov This represents a fascinating example of enzyme recruitment from primary metabolism for a specialized role in secondary metabolism during plant evolution. nih.govnih.gov
Plant proteins within this family form a monophyletic group, and some members are associated with defensive functions without any identified intrinsic catalytic activities. nih.govnih.gov Despite its primary role as a dehydratase, site-directed mutagenesis studies on soybean HID have confirmed that the characteristic structural features of carboxylesterases, such as the catalytic triad and the oxyanion hole, are essential for its dehydratase activity. nih.govnih.gov These studies also revealed that the enzyme possesses a faint esterase activity. nih.govnih.gov The HID reaction is the first known instance of a 1,2-dehydration reaction being catalyzed by a protein classified within the carboxylesterase family of hydrolases. nih.gov
Substrate Specificity of HID Isoforms (e.g., 4'-hydroxylated vs. 4'-methoxylated)
Different plant species produce distinct profiles of isoflavones, and this is reflected in the substrate specificity of their respective HID isoforms. Kinetic studies have revealed significant differences in how these enzymes act on this compound precursors with different substitutions at the 4'-position of the B-ring.
Specifically, the HID isoform from licorice (Glycyrrhiza echinata), designated HIDM, shows a narrow substrate specificity, strongly favoring the 4'-methoxylated substrate, 2,7-dihydroxy-4'-methoxyisoflavanone. nih.govnih.govresearchgate.netsemanticscholar.org In contrast, the HID isoform from soybean (Glycine max), known as HIDH, exhibits a much broader substrate specificity. nih.govnih.govresearchgate.netsemanticscholar.org Soybean HIDH can efficiently dehydrate both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones. nih.govnih.govresearchgate.net
This broader specificity in soybean HIDH includes activity towards 2,5,7,4'-tetrahydroxyisoflavanone and 2,7,4'-trihydroxyisoflavanone (both 4'-hydroxylated), as well as 2,7-dihydroxy-4'-methoxyisoflavanone (4'-methoxylated). nih.gov The differing specificities of these HID isoforms are a key factor in determining whether a plant accumulates primarily 4'-hydroxylated isoflavones like daidzein and genistein, or 4'-methoxylated isoflavones like formononetin (B1673546) and biochanin A. nih.gov
| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·μM⁻¹) |
|---|---|---|---|---|
| G. echinata (HIDM) | 2,7,4'-trihydroxyisoflavanone | >200 | - | - |
| 2,7-dihydroxy-4'-methoxyisoflavanone | 5.8 | 6.2 | 1.1 | |
| G. max (HIDH) | 2,7,4'-trihydroxyisoflavanone | 1.7 | 1.5 | 0.88 |
| 2,7-dihydroxy-4'-methoxyisoflavanone | 4.1 | 0.51 | 0.12 | |
| 2,5,7,4'-tetrahydroxyisoflavanone | 1.1 | 4.8 | 4.4 |
Role of this compound 4'-O-Methyltransferase (HI4'OMT)
Another critical enzyme in the isoflavone biosynthetic pathway is this compound 4'-O-methyltransferase (HI4'OMT). This enzyme belongs to the O-methyltransferase family and plays a pivotal role in the diversification of isoflavonoid structures by catalyzing the methylation of the 4'-hydroxyl group on the B-ring of this compound precursors. researchgate.netmdpi.com
Methylation of this compound Precursors
The primary function of HI4'OMT is to transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of 2,7,4'-trihydroxyisoflavanone. researchgate.net This enzymatic reaction occurs before the dehydration step that forms the final isoflavone double bond. nih.govresearchgate.netnih.gov The product of this methylation is 2,7-dihydroxy-4'-methoxyisoflavanone. nih.gov Research has shown that HI4'OMT specifically recognizes the this compound structure as its substrate and does not act on the dehydrated isoflavone, daidzein. frontiersin.org This established a revised understanding of the biosynthetic pathway, indicating that 4'-O-methylation is an early event occurring at the isoflavanone (B1217009) stage. researchgate.net
Impact on Downstream Isoflavone Profiles (e.g., Daidzein/Genistein vs. Formononetin/Biochanin A)
The action of HI4'OMT is a crucial branching point that directly influences the type of isoflavones a plant produces. nih.govmdpi.com
Pathway to Daidzein/Genistein: In the absence of or with low HI4'OMT activity, the 4'-hydroxylated precursors (2,7,4'-trihydroxyisoflavanone or 2,5,7,4'-tetrahydroxyisoflavanone) are directly dehydrated by HID to form the 4'-hydroxylated isoflavones, daidzein and genistein, respectively. nih.gov
Pathway to Formononetin/Biochanin A: When HI4'OMT is active, it intercepts the 2,7,4'-trihydroxyisoflavanone intermediate and methylates it to form 2,7-dihydroxy-4'-methoxyisoflavanone. nih.govresearchgate.net This methylated intermediate is then dehydrated by HID to produce the 4'-methoxylated isoflavone, formononetin. nih.gov Similarly, methylation of the genistein precursor would lead to biochanin A. These 4'-O-methylated isoflavones are key precursors for the biosynthesis of other complex isoflavonoids, such as pterocarpan (B192222) phytoalexins like medicarpin (B1676140). mdpi.com
Therefore, the presence and activity of HI4'OMT channel the metabolic flux away from the production of daidzein and genistein and towards the synthesis of formononetin and biochanin A, which are important for plant defense. mdpi.com
Genetic and Biochemical Regulation of this compound Pathway
The biosynthesis of this compound and its subsequent conversion into various isoflavones is a tightly regulated process. This control occurs at the genetic level, primarily through the transcriptional regulation of the key enzyme genes involved in the pathway.
Transcriptional Regulation of IFS and HID Genes
The expression of the genes encoding isoflavone synthase (IFS), which catalyzes the formation of this compound, and this compound dehydratase (HID), which catalyzes its dehydration, is a critical control point for isoflavone production. nih.gov Studies have shown that the overexpression of the HID gene alone can be a determining factor for isoflavone accumulation, highlighting its importance in the pathway. nih.gov
The regulation of these genes is controlled by various families of transcription factors that bind to specific regions in the gene promoters to activate or repress their transcription. Key transcription factor families implicated in the regulation of isoflavone biosynthesis genes include:
MYB Transcription Factors: Several MYB transcription factors have been identified as regulators of the isoflavone biosynthetic pathway. For instance, in soybean, the transcription factor GmMYB176 is known to regulate the biosynthesis of multiple isoflavonoids. uwo.ca
bZIP Transcription Factors: Basic leucine (B10760876) zipper (bZIP) transcription factors also play a role. GmbZIP5, for example, works in conjunction with GmMYB176 to control the production of isoflavonoids in soybean hairy roots. uwo.ca
WRKY Transcription Factors: This family of transcription factors is also involved in regulating isoflavone biosynthesis by binding to promoter elements of key enzyme genes.
The coordinated expression of IFS and HID genes, orchestrated by these transcription factors, allows the plant to control the timing and quantity of isoflavone production in response to developmental cues and environmental stresses, such as pathogen attacks.
| Transcription Factor Family | Example | Target Gene(s) | Organism |
|---|---|---|---|
| MYB | GmMYB176 | Isoflavonoid pathway genes | Soybean (Glycine max) |
| bZIP | GmbZIP5 | Isoflavonoid pathway genes | Soybean (Glycine max) |
| WRKY | - | Isoflavone synthesis genes | Soybean (Glycine max) |
Post-Transcriptional and Post-Translational Control Mechanisms
The regulation of this compound biosynthesis extends beyond the transcriptional level, incorporating sophisticated post-transcriptional and post-translational control mechanisms to fine-tune the metabolic flux towards isoflavonoid production. These layers of regulation ensure that the synthesis of this compound and subsequent isoflavonoids is tightly controlled in response to developmental cues and environmental stimuli.
Post-Transcriptional Regulation by microRNAs (miRNAs):
Post-Translational Modifications (PTMs):
Following protein synthesis, enzymes involved in the this compound pathway can undergo post-translational modifications (PTMs). These modifications, which include phosphorylation, ubiquitination, and SUMOylation, can alter enzyme activity, stability, and localization, thereby providing a rapid and dynamic means of regulating metabolic pathways. frontiersin.org
Ubiquitination: This process involves the attachment of ubiquitin, a small regulatory protein, to a target enzyme. Ubiquitination can mark a protein for degradation by the proteasome, effectively reducing the amount of active enzyme. frontiersin.org The regulation of isoflavonoid biosynthesis through ubiquitination is a recognized mechanism, allowing for the controlled turnover of key enzymes in the pathway and preventing the unnecessary accumulation of intermediates. frontiersin.org
While the specific phosphorylation, ubiquitination, or SUMOylation sites on this compound synthase, chalcone synthase (CHS), or chalcone isomerase (CHI) are subjects of ongoing research, the existence of these PTMs in regulating metabolic pathways is well-established. frontiersin.org These modifications provide a critical layer of control, allowing the plant to quickly respond to changing conditions by modulating the activity of pre-existing enzymes.
Metabolic Channeling and Protein-Protein Interactions in Isoflavonoid Biosynthesis
The efficient synthesis of this compound is not solely dependent on the catalytic activity of individual enzymes but also on their spatial organization within the cell. There is substantial evidence for the existence of "metabolons," which are transient multi-enzyme complexes that facilitate the channeling of metabolic intermediates from one active site to the next. This metabolic channeling is crucial for increasing catalytic efficiency, preventing the diffusion of unstable intermediates, and avoiding metabolic crosstalk with competing pathways.
The Isoflavonoid Metabolon:
In the biosynthesis of isoflavonoids, including the formation of this compound, key enzymes are believed to form a metabolon anchored to the cytoplasmic face of the endoplasmic reticulum (ER). At the core of this complex is this compound synthase (isoflavone synthase, IFS), a cytochrome P450 enzyme that is localized to the ER membrane.
Research has demonstrated direct protein-protein interactions between IFS and the upstream enzymes of the pathway, namely chalcone synthase (CHS) and chalcone isomerase (CHI). These interactions have been confirmed using techniques such as yeast two-hybrid assays and bimolecular fluorescence complementation in plant cells. This organization suggests that the soluble enzymes CHS and CHI are brought into close proximity with the membrane-bound IFS, creating a functional metabolic unit.
Mechanism and Significance of Metabolic Channeling:
The formation of this metabolon facilitates the direct transfer of the flavanone substrate, produced by the sequential action of CHS and CHI, to the active site of IFS. This channeling is particularly important because it can prevent the flavanone intermediate from being diverted into other branches of the flavonoid pathway, such as the synthesis of flavonols or anthocyanins. By controlling the metabolic flux at this critical branch point, the plant can efficiently direct resources towards the production of isoflavonoids when needed, for example, in response to pathogen attack or during symbiotic interactions with nitrogen-fixing bacteria.
Chemical Synthesis and Derivatization Strategies for 2 Hydroxyisoflavanone and Its Analogues
Classical and Contemporary Synthetic Routes to 2-Hydroxyisoflavanones
The construction of the 2-hydroxyisoflavanone core can be achieved through several strategic approaches, primarily involving the formation of the heterocyclic pyranone ring. The two most prominent methods rely on the use of deoxybenzoin or chalcone (B49325) precursors.
Deoxybenzoin Condensation and Cyclization Approaches
The deoxybenzoin route is a classical and widely utilized method for the synthesis of isoflavones and their isoflavanone (B1217009) precursors. hud.ac.uk This approach involves the reaction of a suitably substituted deoxybenzoin (an o-hydroxy-α-phenylacetophenone) with a one-carbon electrophile, which acts as the source for the C-2 carbon of the isoflavanone ring.
The general strategy involves a base-catalyzed condensation reaction. researchgate.net Various formylating agents, such as triethyl orthoformate, can be used. The selection of the base is critical for the reaction's success, with organic bases like 4-dimethylaminopyridine (DMAP) often proving to be highly effective catalysts. researchgate.net The reaction proceeds through the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the isoflavone (B191592). Reduction of the resulting isoflavone can then afford the this compound. A possible reaction pathway involves the initial formation of an enolate from the deoxybenzoin, which then reacts with the formylating agent, followed by cyclization and dehydration to form the isoflavone. researchgate.net
Table 1: Comparison of Bases in Deoxybenzoin Condensation for Isoflavone Synthesis researchgate.net
| Base Catalyst | Formyl Reagent | Yield (%) |
|---|---|---|
| Triethylamine (Et3N) | HC(OEt)3 | Moderate |
| Pyridine | HC(OEt)3 | Moderate |
| Morpholine | HC(OEt)3 | Moderate |
| DABCO | HC(OEt)3 | High |
| DMAP | HC(OEt)3 | Excellent |
This table illustrates the effect of different base catalysts on the yield of isoflavone synthesis from deoxybenzoin precursors. DMAP was found to be the most effective.
A key feature for the stability of the deoxybenzoin starting material is the presence of an ortho-hydroxyl group, which can form a hydrogen bond with the carbonyl group. scribd.com The cyclization of the deoxybenzoin derivative ultimately leads to the formation of the desired heterocyclic system. scribd.com
Chalcone Precursor Transformations
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for a wide array of flavonoids, including isoflavanones. researchgate.netinnovareacademics.in The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an o-hydroxyacetophenone with an aromatic aldehyde in the presence of a base catalyst. innovareacademics.inmdpi.comnih.gov
The transformation of a chalcone to a this compound is a more complex process than the synthesis of the isomeric flavanone (B1672756). It involves an oxidative rearrangement reaction. While the direct conversion of 2'-hydroxychalcones typically leads to flavanones through intramolecular Michael addition, specific reagents are required to induce the 1,2-aryl migration necessary to form the isoflavonoid (B1168493) skeleton. One established method involves the use of thallium(III) nitrate (TTN) on 2'-hydroxychalcones, which promotes an oxidative rearrangement to yield isoflavones. These can then be catalytically hydrogenated to the corresponding isoflavanones, which may exist in equilibrium with the this compound tautomer.
The isomerization of chalcones into flavanones is a related process that can be catalyzed by acids or bases. nih.gov While this does not directly yield isoflavanones, the study of these mechanisms provides insight into the reactivity of the chalcone scaffold.
Stereoselective Synthesis of this compound Chirality
The C-3 position of the this compound core is a stereocenter. The development of synthetic methods that can control the stereochemistry at this position is of great importance, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis has emerged as a powerful tool for obtaining compounds with high enantiomeric purity. mdpi.comnih.gov
Several strategies can be employed to achieve stereoselective synthesis of chiral flavonoids, and these principles can be applied to 2-hydroxyisoflavanones. mdpi.comnih.gov These approaches include:
Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a key bond-forming reaction. mdpi.com The auxiliary is then removed in a subsequent step.
Organocatalysis: The use of small chiral organic molecules as catalysts can induce enantioselectivity in the cyclization step.
Biocatalysis: Enzymes can be used to perform stereoselective transformations with high precision. skpharmteco.com For example, a biocatalytic asymmetric aminohydroxylation could be envisioned to install the necessary stereocenters on a precursor alkene. researchgate.net
Chiral Pool Synthesis: Starting from a readily available enantiomerically pure natural product (the chiral pool) can provide a scaffold with pre-existing stereocenters.
A biomimetic approach, such as the asymmetric coupling of 2-hydroxychalcones driven by visible light with a suitable catalyst, represents another innovative strategy for establishing chirality in flavonoid synthesis. mdpi.comnih.gov While specific examples for this compound are not abundant, the principles of stereoselective synthesis developed for other flavonoids, such as the use of asymmetric transfer hydrogenation to create chiral alcohol building blocks, can be adapted for this target. nih.gov
Chemical Modification of this compound for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects. wikipedia.org
SAR studies on flavonoids have shown that modifications such as hydroxylation, O-methylation, and glycosylation can significantly alter their biological and metabolic properties. nih.gov For this compound, SAR studies would typically involve the synthesis of a library of analogues with variations at several key positions:
Substitution on the A and B rings: Introducing different functional groups (e.g., hydroxyl, methoxy, halogen, alkyl) at various positions on the aromatic rings can probe the electronic and steric requirements for interaction with a biological target. drugdesign.org For instance, the presence and position of hydroxyl groups are often crucial for antioxidant activity and can be involved as hydrogen bond donors in receptor binding. nih.govdrugdesign.org
Modification of the Heterocyclic C-ring: Alterations to the pyranone ring, although more synthetically challenging, could also be explored.
The goal of these modifications is to optimize the compound's activity, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are crucial for designing new, more potent, and selective therapeutic agents. nih.gov
Table 2: Common Structural Modifications in Flavonoids for SAR Studies nih.gov
| Modification Type | Structural Change | Potential Impact on Activity |
|---|---|---|
| Substitution | Adding/changing functional groups on aromatic rings | Enhanced or diminished binding affinity, altered solubility |
| Chain Length Variation | Modifying the length of alkyl substituents | Affects hydrophobicity and binding to hydrophobic pockets |
| Stereochemistry | Altering the spatial arrangement of atoms (e.g., at C-3) | Can dramatically change biological activity and target specificity |
| Ring Modification | Opening or closing of the heterocyclic ring | Affects the overall conformation and interaction with targets |
Development of Novel Synthetic Methodologies
Modern synthetic chemistry is increasingly focused on the development of methodologies that are not only efficient but also environmentally benign. This has led to the application of green chemistry principles in the synthesis of complex molecules like isoflavanones.
Green Chemistry Principles in Isoflavanone Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgmsu.edu Several of the twelve principles of green chemistry are particularly relevant to isoflavanone synthesis. ehstoday.com
Waste Prevention and Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. msu.edunovonesis.com
Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with greener alternatives like water or ethanol, or to conduct reactions under solvent-free conditions. innovareacademics.inehstoday.com The Claisen-Schmidt condensation to form chalcone precursors, for example, can be performed using solvent-free solid-state trituration methods. innovareacademics.in
Energy Efficiency: The use of alternative energy sources like microwave irradiation or visible light can significantly reduce reaction times and energy consumption compared to conventional heating. innovareacademics.innih.govrsc.org Reactions are ideally conducted at ambient temperature and pressure. ehstoday.com
Use of Catalysts: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. ehstoday.comnovonesis.com The use of catalysts like DMAP in deoxybenzoin condensation is an example. researchgate.net
Reduction of Derivatives: Synthetic pathways that avoid the use of protecting and deprotecting groups are preferred, as these steps add to the reagent count and generate waste. skpharmteco.commsu.edu The development of selective reactions can help circumvent the need for such temporary modifications. skpharmteco.com
By incorporating these principles, chemists can develop more sustainable and efficient syntheses of this compound and its analogues.
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods are emerging as powerful strategies for the synthesis of this compound and its derivatives. These approaches leverage the high selectivity and efficiency of enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations that can be challenging to achieve through traditional organic synthesis. These biocatalytic routes often operate under milder reaction conditions, reducing the need for harsh reagents and protecting groups, thereby offering more sustainable and environmentally friendly synthetic pathways.
The primary enzymatic reaction for the formation of this compound is catalyzed by this compound synthase (2-HIS), a cytochrome P450 enzyme. researchgate.netnih.gov This enzyme facilitates a complex reaction involving the hydroxylation and subsequent aryl migration of a flavanone precursor. researchgate.netnih.gov In addition to isolated enzymes, whole-cell biotransformation using various microorganisms has been explored for the production of this compound and related hydroxylated flavonoids.
Enzymatic Synthesis with this compound Synthase (2-HIS)
The enzymatic synthesis of this compound is centered on the catalytic activity of this compound synthase (2-HIS). This enzyme is a key component in the biosynthesis of isoflavonoids in plants. It catalyzes the conversion of flavanones, such as naringenin (B18129) and liquiritigenin (B1674857), into their corresponding 2-hydroxyisoflavanones. researchgate.netnih.gov This transformation is a critical entry point into the isoflavonoid pathway.
The reaction requires NADPH and molecular oxygen, and the enzyme's activity is dependent on a cytochrome P-450 system. nih.gov The enzymatic process has been demonstrated using microsomal preparations from soybean cell cultures. nih.gov In these systems, (2S)-naringenin is converted to a this compound intermediate, which can then be further processed to genistein (B1671435). nih.gov While the primary focus of many studies is the production of the final isoflavone, the this compound intermediate can be isolated under specific conditions.
| Enzyme | Substrate | Product | Cofactors | Source Organism | Reference |
| This compound Synthase (2-HIS) | (2S)-Naringenin | 2,5,7,4'-Tetrahydroxyisoflavanone | NADPH, O₂ | Soybean (Glycine max) | nih.gov |
| This compound Synthase (2-HIS) | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone (B1247573) | NADPH, O₂ | Leguminous Plants | researchgate.net |
Whole-Cell Biocatalysis
Whole-cell biocatalysis offers a practical and cost-effective alternative to using isolated enzymes. In this approach, microorganisms that naturally express the desired enzymatic machinery, or have been genetically engineered to do so, are used to perform the chemical transformation. This method avoids the often-laborious process of enzyme purification and can provide a more stable catalytic system.
Several microbial species, particularly fungi from the genera Aspergillus and Penicillium, as well as bacteria from the genus Streptomyces, have been shown to biotransform flavanones and isoflavanones into various hydroxylated derivatives. nih.gov These transformations can include the introduction of a hydroxyl group at the C-2 position of an isoflavanone scaffold.
For instance, the biotransformation of flavanone by Aspergillus niger has been shown to yield a variety of hydroxylated products. nih.govacademicjournals.org While the primary products are often other hydroxylated flavanones or dihydrochalcones, the formation of this compound from isoflavanone has also been reported as a metabolite in microbial transformation studies.
Whole-cell bioconversion of flavone (B191248) using Streptomyces peucetius expressing a cytochrome P450 enzyme has demonstrated the potential for hydroxylation, achieving a 10.35% yield of a monohydroxylated flavone. nih.gov This highlights the capability of microbial P450 systems in flavonoid modification.
| Microorganism | Substrate | Product(s) | Yield | Reference |
| Streptomyces peucetius (expressing CYP105P2) | Flavone | Monohydroxylated flavone | 10.35% | nih.gov |
| Aspergillus niger MB | Flavanone | 6-Hydroxyflavanone, 2',5'-Dihydroxydihydrochalcone, 2'-Hydroxydihydrochalcone | 18%, 6%, 7.5% | |
| Aspergillus niger | 7,4'-Dimethoxyisoflavone | 6-Hydroxy-7,4'-dimethoxyisoflavone | Not specified | mdpi.com |
| Aspergillus niger | 7,4'-Diacetoxyisoflavone | Daidzein (B1669772) | Not specified | mdpi.com |
The subsequent enzymatic dehydration of this compound to the corresponding isoflavone is catalyzed by this compound dehydratase (HID). nih.gov Understanding the activity of this enzyme is crucial for controlling the accumulation of this compound in biocatalytic systems. The enzyme exhibits different substrate specificities depending on its source. For example, the HID from Glycyrrhiza echinata shows a high preference for 2,7-dihydroxy-4'-methoxyisoflavanone (B1244181). nih.gov
Metabolic Engineering and Synthetic Biology Applications
Heterologous Production of 2-Hydroxyisoflavanone-Derived Compounds in Microorganisms (e.g., Yeast, E. coli)
The heterologous production of plant-derived compounds in microorganisms offers several advantages over plant-based systems, including faster growth rates, simpler genetic manipulation, and production in controlled fermenters, independent of geographical and climatic conditions. dtu.dk Both yeast (Saccharomyces cerevisiae) and Escherichia coli have been engineered as microbial cell factories for the production of isoflavonoids derived from this compound. dtu.dknih.gov
The general approach involves introducing the necessary plant genes for the isoflavonoid (B1168493) biosynthetic pathway into the microbial host. This typically includes genes encoding enzymes to produce the precursor naringenin (B18129) from a simple carbon source like glucose, followed by the introduction of IFS and HID to convert naringenin to the desired isoflavone (B191592).
In Saccharomyces cerevisiae, a multi-phased metabolic engineering strategy has been successfully implemented to achieve de novo production of daidzein (B1669772). dtu.dknih.govgenscript.comrepec.org This involved:
Reconstruction of the daidzein biosynthetic pathway: Introducing and optimizing the expression of plant enzymes.
Identification and alleviation of rate-limiting steps: Improving the efficiency of the pathway by balancing enzyme expression levels.
Dynamic control and engineering of substrate trafficking: Ensuring a sufficient supply of precursors and directing them towards isoflavonoid synthesis.
Fine-tuning of competing metabolic processes: Minimizing the diversion of intermediates to other metabolic pathways.
Through these efforts, an optimized yeast strain was developed that could produce up to 85.4 mg/L of daidzein. dtu.dknih.gov Furthermore, by introducing plant glycosyltransferases into this strain, the production of bioactive isoflavone glycosides like puerarin (B1673276) (72.8 mg/L) and daidzin (B1669773) (73.2 mg/L) was achieved. dtu.dknih.gov
Escherichia coli has also been utilized as a host for isoflavonoid production. The heterologous biosynthesis of flavonoids, the precursors to isoflavonoids, has been well-established in E. coli. researchgate.net By introducing the subsequent pathway genes, including IFS and HID, the production of isoflavones can be achieved. However, challenges in microbial production systems include the potential toxicity of intermediates or final products to the host cells and the metabolic burden imposed by expressing a long heterologous pathway. frontiersin.org
Development of Advanced Biofactories for Isoflavonoid Synthesis
The development of advanced biofactories for isoflavonoid synthesis represents the culmination of metabolic engineering and synthetic biology efforts. These biofactories are essentially microbial cells that have been extensively engineered to function as efficient and dedicated producers of specific high-value compounds. nih.govnih.gov
Key features of advanced biofactories for isoflavonoid synthesis include:
Optimized biosynthetic pathways: The entire pathway, from a simple carbon source to the final isoflavonoid product, is carefully designed and balanced to maximize flux and minimize the accumulation of toxic intermediates.
Host cell engineering: The host microorganism's metabolism is rewired to support high-level production. This can involve deleting competing pathways, enhancing the supply of essential cofactors, and improving the cell's tolerance to the product.
Use of synthetic biology tools: Advanced tools such as CRISPR/Cas9 for genome editing, libraries of genetic parts (promoters, terminators) for fine-tuning gene expression, and biosensors for dynamic pathway control are employed to optimize production. escholarship.org
Process optimization: Fermentation conditions, such as media composition, temperature, and pH, are optimized to maximize cell growth and product formation.
The ultimate goal is to create a robust and scalable biomanufacturing process that can produce isoflavonoids at a commercial scale, providing a sustainable and cost-effective alternative to traditional plant extraction methods. dtu.dknih.gov The successful engineering of yeast to produce significant quantities of daidzein and its glycosides is a promising step towards the realization of such advanced biofactories. nih.govgenscript.comrepec.org
Analytical and Spectroscopic Characterization of 2 Hydroxyisoflavanone
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are fundamental for the separation of 2-hydroxyisoflavanone from complex mixtures, such as plant extracts or enzymatic reaction media, and for its subsequent quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.
High-performance liquid chromatography is a versatile and widely used technique for the analysis of isoflavonoids, including this compound. nih.gov Its application is essential for separating these compounds from complex biological matrices prior to quantification and structural elucidation.
Reverse-phase HPLC is the most common mode used for isoflavonoid (B1168493) analysis. A C18 column is frequently employed, offering good separation of compounds with varying polarities. nih.govfrontiersin.org The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.govfrontiersin.orgjfda-online.com This gradient elution allows for the effective separation of a wide range of compounds present in the sample.
For the quantification of this compound, HPLC is often coupled with a UV detector or a mass spectrometer. jfda-online.com A validated HPLC-MS/MS method for the related compound 2'-hydroxyflavanone in mouse blood utilized a C18 column with a mobile phase of water (containing 0.1% formic acid), acetonitrile, and methanol. nih.govfrontiersin.org This method demonstrated good linearity over a concentration range of 1 to 250 ng/mL, with a lower limit of quantification of 1 ng/mL. nih.gov The precision and accuracy of such methods are critical for reliable quantification in research studies. nih.govfrontiersin.org
Table 1: Example HPLC Parameters for Isoflavonoid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 (5 µm, 150 mm x 4.6 mm) | nih.govfrontiersin.org |
| Mobile Phase | Water (0.1% formic acid), Acetonitrile, Methanol (35:52:13 v/v/v) | nih.govfrontiersin.org |
| Flow Rate | 0.8 mL/min | nih.govfrontiersin.org |
| Detection | Mass Spectrometry (ESI-) | nih.govfrontiersin.org |
| Injection Volume | 20 µL | nih.govfrontiersin.org |
| Linearity Range | 1 - 250 ng/mL | nih.gov |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of isoflavonoids. nih.govacs.org However, due to the low volatility of compounds like this compound, a derivatization step is typically required before analysis. jfda-online.comcdnsciencepub.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method to increase the volatility of these compounds, making them suitable for GC analysis. acs.org
The GC-MS analysis of isoflavonoids has been successfully applied to complex matrices like red propolis, where it was used to identify seventeen different compounds. nih.govacs.org The separation is typically achieved on a capillary column, such as a DB-5MS, with helium as the carrier gas. nih.gov The temperature of the oven is programmed to increase gradually to allow for the separation of compounds with different boiling points. jfda-online.com The mass spectrometer then detects and helps identify the separated compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govacs.org
While GC-MS can provide high sensitivity and resolution, the need for derivatization can be a drawback, as it adds an extra step to the sample preparation process and may introduce variability. jfda-online.com
Spectroscopic Methods for Structural Elucidation (in research context)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural determination of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
1D NMR spectra (¹H and ¹³C) provide initial information about the different chemical environments of the nuclei. For complex molecules, these spectra can be crowded. Therefore, 2D NMR techniques are crucial for complete structural assignment. Experiments such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. scielo.br The stereochemistry of the molecule can often be determined through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of different protons. core.ac.uk
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of this compound. hebmu.edu.cn When coupled with a chromatographic separation method like HPLC or GC, it becomes a powerful tool for both quantification and identification. nih.govebm-journal.org
In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of the initial molecular ion, and the analysis of the resulting fragment ions provides valuable structural information. hebmu.edu.cn The fragmentation pattern is often characteristic of a particular class of compounds and can be used to distinguish between isomers. nih.gov For isoflavones, fragmentation can involve the loss of small molecules like water and carbon monoxide, as well as cleavages of the C-ring, providing information about the substitution patterns on the A- and B-rings. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of flavonoids, often in both positive and negative ion modes to obtain complementary information. mdpi.com
Table 2: Example MS/MS Transitions for a Related Flavanone (B1672756)
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| 2'-Hydroxyflavanone | 239.0 | 119.0, 93.0 | Negative (ESI-) | nih.gov |
UV-Visible spectroscopy is a straightforward and valuable technique for the detection and purity assessment of flavonoids, including this compound. nih.gov Flavonoids typically exhibit two major absorption bands in the UV-visible spectrum, referred to as Band I and Band II. medwinpublishers.comnih.gov
Band II, which appears in the 240–280 nm region, is associated with the absorption of the A-ring benzoyl system. nih.gov Band I, observed between 300 and 380 nm, is related to the B-ring cinnamoyl system. nih.gov The exact position and intensity of these bands are influenced by the specific structure of the flavonoid, including the degree and position of hydroxylation and other substitutions. medwinpublishers.com For isoflavones, Band I typically appears in the 310-330 nm range. medwinpublishers.com
In the context of HPLC analysis, a UV-Vis or a diode-array detector (DAD) is commonly used. The detector can be set to a specific wavelength corresponding to the absorption maximum of this compound for sensitive detection and quantification. The full UV spectrum can also be recorded, which can aid in the identification of the compound by comparing it to a known standard and can also be used to assess the purity of a chromatographic peak. scispace.com
Table 3: Typical UV Absorption Bands for Flavonoid Subclasses
| Flavonoid Type | Band I (nm) | Band II (nm) | Reference |
|---|---|---|---|
| Flavones | 310 - 350 | 250 - 280 | medwinpublishers.com |
| Flavonols | 330 - 360 | 250 - 280 | medwinpublishers.com |
| Isoflavones | 310 - 330 | 245 - 295 | medwinpublishers.com |
Enzyme Assay Development and Optimization for this compound and its Converting Enzymes
The enzymatic conversion of this compound is primarily carried out by two key enzymes: this compound synthase (2-HIS) and this compound dehydratase (HID). The development and optimization of assays for these enzymes are essential for characterizing their function, substrate specificity, and kinetic properties.
This compound Dehydratase (HID) Assay
A well-established assay for this compound dehydratase (HID) involves monitoring the dehydration of 2-hydroxyisoflavanones to form isoflavones. This process can be accurately measured using high-performance liquid chromatography (HPLC).
Assay Protocol and Optimization:
A standard assay for HID activity is conducted under the following optimized conditions. The reaction mixture typically contains 100 mM potassium phosphate buffer at a pH of 7.5. The incubation is carried out at a temperature of 30°C for a duration of 5 minutes. The product formation is then analyzed by HPLC. nih.gov
The development of this assay involved careful consideration of various factors to ensure optimal enzyme activity and reliable results. While the spontaneous dehydration of 2-hydroxyisoflavanones can occur, the enzyme-catalyzed reaction is significantly faster. nih.gov It has been noted that under neutral buffer conditions (pH 7.5), the spontaneous production of isoflavones from 2-hydroxyisoflavanones is negligible within a 5-minute incubation period at a substrate concentration of 100 μM. nih.gov
Kinetic Studies:
Kinetic analyses of HID have been performed to determine the enzyme's affinity for its substrates and its catalytic efficiency. For instance, the soybean HID (HIDH) exhibits different kinetic parameters for various this compound substrates.
| Substrate | K_m (μM) | k_cat (s⁻¹) |
| 2,7-dihydroxy-4'-methoxyisoflavanone (B1244181) | 29 | 1.6 |
| 2,7,4'-trihydroxyisoflavanone (B1247573) | 114 | 5.3 |
| 2,5,7,4'-tetrahydroxyisoflavanone | 170 | 18.1 |
| Kinetic parameters were determined at pH 7.5 and 30°C. uniprot.org |
These kinetic studies reveal that soybean HID has a broad substrate specificity, being able to act on both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones. nih.gov In contrast, the HID from Glycyrrhiza echinata (HIDM) shows a higher specificity for 2,7-dihydroxy-4'-methoxyisoflavanone. nih.gov
This compound Synthase (2-HIS) Assay
This compound synthase (2-HIS) is a cytochrome P450 enzyme that catalyzes the conversion of flavanones to 2-hydroxyisoflavanones. nih.gov Assays for this enzyme are typically performed using microsomal preparations, which contain the membrane-bound P450 enzymes.
Challenges and Methodological Approaches:
The development of an in vitro assay for 2-HIS presents challenges due to the nature of the enzyme and its substrate. As a membrane-bound protein, its isolation and purification can be complex. Therefore, assays are often conducted using microsomal fractions isolated from plant tissues or from heterologous expression systems like yeast. nih.gov
A common approach for the 2-HIS assay involves incubating the microsomal preparation with the flavanone substrate, such as liquiritigenin (B1674857) or naringenin (B18129), in the presence of necessary cofactors like NADPH. nih.gov The reaction product, this compound, can then be extracted and analyzed using techniques like HPLC. nih.gov
Optimization Considerations:
The optimization of a 2-HIS assay would involve determining the optimal pH, temperature, and concentrations of substrate, enzyme (microsomal protein), and cofactors. The stability of the enzyme in the microsomal preparation is also a critical factor to consider for obtaining reproducible results.
Due to the potential for spontaneous dehydration of the this compound product to the corresponding isoflavone (B191592), it is crucial to control the assay conditions and analysis time to accurately quantify the 2-HIS activity. nih.gov
Computational and Theoretical Studies of 2 Hydroxyisoflavanone
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interaction between 2-hydroxyisoflavanone and its catalyzing enzymes, this compound synthase (IFS) and this compound dehydratase (HID).
Molecular docking predicts the preferred orientation of this compound when bound to the active site of an enzyme, minimizing the system's energy to find the most stable binding pose.
For This compound dehydratase (HID) , docking studies based on the crystal structure of the enzyme from Pueraria lobata (kudzu) have identified key amino acid residues that form the substrate-binding pocket. nih.gov These studies predict that the 4'-hydroxyl group of this compound points towards residues such as Ser31 and Phe306. nih.gov The specificity of HID enzymes from different plant species is attributed to variations in these binding site residues. For example, the substitution of Ser31 in P. lobata with Gly34 in Glycyrrhiza echinata (licorice) creates a more hydrophobic pocket, favoring substrates with a 4'-methoxy group. nih.gov Mutagenesis studies have further confirmed the essential role of the enzyme's catalytic triad (B1167595) and oxyanion hole for its activity. nih.govnih.gov
For This compound synthase (IFS) , a cytochrome P450 enzyme, docking analyses focus on the orientation of the flavanone (B1672756) precursor within the active site, which is crucial for the subsequent aryl migration and hydroxylation. nih.govresearchgate.net These computational models, in conjunction with protein structure analysis, help propose mechanisms based on key amino acid positions and the orientation of the heme group. researchgate.net
Table 1: Key Residues in HID Active Sites Identified by Molecular Docking
| Enzyme Source | Key Residue | Putative Role in Binding/Specificity | Reference |
|---|---|---|---|
| Pueraria lobata | Ser31 | Interacts with the 4'-hydroxyl group of the substrate. | nih.gov |
| Pueraria lobata | Phe306 | Contributes to the shape of the binding pocket near the 4'-hydroxyl group. | nih.gov |
| Glycyrrhiza echinata | Gly34 | Corresponds to Ser31 in P. lobata; creates a larger, hydrophobic pocket suitable for 4'-methoxylated substrates. | nih.gov |
| Glycyrrhiza echinata | Ser225, Cys305, Tyr309 | Other residues defining the substrate binding pocket. | nih.gov |
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-substrate complex over time. MD simulations calculate the atomic forces and subsequent motions, revealing the flexibility of the active site, the stability of hydrogen bond networks, and the conformational changes that occur during the binding and catalytic process. These simulations can validate the stability of docking poses and provide insights into how mutations affect the enzyme's structure and catalytic efficiency. By observing the trajectory of this compound within the active sites of IFS and HID, researchers can understand the precise sequence of molecular interactions that facilitate the complex aryl migration and dehydration reactions.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules and the energetics of reaction pathways from first principles. lsu.edu
Quantum chemistry methods are used to predict the electronic structure of this compound, providing a detailed picture of electron distribution and orbital energies. jocpr.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrevlett.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. chemrevlett.com
Furthermore, these calculations can determine the geometry and electronic properties of short-lived transition states, which are critical for understanding reaction mechanisms but are nearly impossible to observe experimentally. jocpr.com Analysis of the electrostatic potential mapped onto the electron density surface helps identify nucleophilic and electrophilic sites, predicting how the molecule will interact with enzymatic residues. chemrevlett.com
Table 2: Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance | Reference |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the electron-donating character of a molecule. Higher energy suggests a greater tendency to donate electrons. | chemrevlett.com |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the electron-accepting character of a molecule. Lower energy suggests a greater tendency to accept electrons. | chemrevlett.com |
| HOMO-LUMO Gap | Represents the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. | chemrevlett.com |
| Electrostatic Potential | Maps charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. | chemrevlett.com |
For the conversion of a flavanone to this compound, this involves modeling the complex coupled aryl migration and hydroxylation catalyzed by IFS. nih.gov For the subsequent step, the energetic profile of the 1,2-elimination of water from this compound to form an isoflavone (B191592), catalyzed by HID, can be determined. nih.gov These calculations help elucidate why these reactions, particularly the dehydration step, are slow to occur spontaneously but are efficiently catalyzed by their respective enzymes. nih.gov
In Silico Analysis of Reaction Mechanisms and Catalytic Intermediates
In silico analysis integrates data from structural biology, molecular simulations, and quantum chemistry to build comprehensive models of enzymatic reaction mechanisms. For this compound, this involves elucidating the step-by-step processes of its formation and conversion.
The catalytic mechanism of HID is a prime example. Belonging to the carboxylesterase family, HID paradoxically catalyzes a dehydration reaction. nih.govnih.gov Computational models support a putative mechanism where the characteristic catalytic triad (typically Ser-His-Asp) and an oxyanion hole, common to hydrolases, are repurposed for water elimination. nih.gov The mechanism likely involves the histidine residue acting as a general base to abstract a proton, initiating the elimination of the hydroxyl group, which is stabilized by the oxyanion hole, leading to the formation of the isoflavone double bond. nih.gov Site-directed mutagenesis experiments, often guided by these computational models, have confirmed that these residues are essential for the dehydration activity. nih.govnih.gov
Similarly, for the IFS-catalyzed reaction, computational studies help to rationalize the complex rearrangement of the flavanone skeleton to form the isoflavonoid (B1168493) structure of this compound, a key intermediate in the biosynthesis of all isoflavonoids. researchgate.net
Compound Glossary
Biological Significance of 2 Hydroxyisoflavanone in Plant Systems
Role as an Essential Intermediate in Phytoalexin Biosynthesis (e.g., Glyceollins, Medicarpin)
2-Hydroxyisoflavanone is the foundational precursor for the synthesis of complex antimicrobial compounds known as phytoalexins, which are produced by plants in response to stress or pathogen attack. nih.govresearchgate.netplantsjournal.com In legumes, many of these defense compounds are pterocarpans, such as glyceollins in soybean (Glycine max) and medicarpin (B1676140) in alfalfa (Medicago sativa). nih.govnih.gov
The biosynthetic pathway begins with the conversion of flavanones to 2-hydroxyisoflavanones by the enzyme this compound synthase (IFS). researchgate.net The resulting this compound is then dehydrated to form an isoflavone (B191592), such as daidzein (B1669772) or formononetin (B1673546). nih.govnih.gov This dehydration step, once thought to occur spontaneously, is efficiently catalyzed in plants by this compound dehydratase (HID). researchgate.netnih.gov
From these isoflavone platforms, the pathways diverge to create a variety of pterocarpans:
Medicarpin Biosynthesis : The formation of medicarpin from the precursor liquiritigenin (B1674857) involves the creation of 2,7,4′-trihydroxyisoflavanone, which is then processed through a series of enzymatic steps including methylation, dehydration, hydroxylation, and reduction to yield medicarpin. nih.gov
Glyceollin Biosynthesis : In soybean, the isoflavone daidzein, derived from this compound, undergoes a series of enzymatic modifications including hydroxylation, reduction, and cyclization to produce the parent pterocarpan (B192222), glycinol. researchgate.net This molecule is then further modified through prenylation and cyclization to produce the various glyceollin isomers (I, II, and III), which are potent phytoalexins. nih.govresearchgate.netbiorxiv.org
The enzymatic steps leading from this compound to these key phytoalexins are critical for the plant's ability to mount a rapid chemical defense.
| Enzyme | Precursor | Product | Role in Phytoalexin Biosynthesis |
| This compound Synthase (IFS) | Flavanone (B1672756) (e.g., Liquiritigenin) | This compound | Catalyzes the entry-point reaction into isoflavonoid (B1168493) biosynthesis. researchgate.net |
| This compound Dehydratase (HID) | This compound | Isoflavone (e.g., Daidzein, Formononetin) | Facilitates the formation of isoflavones, which are the direct precursors to pterocarpan phytoalexins. nih.govnih.gov |
| Isoflavone Reductase (IFR) | 2'-Hydroxyisoflavone | 2'-Hydroxyisoflavanone | Reduces the isoflavone to form a 2'-hydroxyisoflavanone, a key step toward pterocarpan formation. nih.gov |
| Pterocarpan Synthase (PTS) | 2'-Hydroxyisoflavanol | Pterocarpan (e.g., Medicarpin) | Catalyzes the final cyclization step to form the core pterocarpan structure. nih.gov |
| Glyceollin Synthase (GS) | Glycinol Precursors | Glyceollins | A group of P450 enzymes that mediate the final oxidative cyclization to produce different glyceollin isomers. nih.govresearchgate.net |
Participation in Plant Defense Mechanisms Against Pathogens and Pests
The phytoalexins derived from this compound are central to the plant's induced defense system. researchgate.netnih.govnih.gov When a plant detects a potential threat, such as a fungal or bacterial pathogen, it activates the isoflavonoid biosynthesis pathway, leading to the rapid accumulation of these antimicrobial compounds at the site of infection. plantsjournal.comnih.gov
Antimicrobial Activity : Phytoalexins like glyceollins and medicarpin exhibit broad-spectrum antimicrobial activity. researchgate.netplantsjournal.com Glyceollins have been shown to effectively inhibit the growth of significant soybean pathogens, such as the oomycete Phytophthora sojae. nih.gov Similarly, medicarpin provides defense against various fungal pathogens. researchgate.net The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymes. plantsjournal.comnih.gov
Induced Resistance : The synthesis of these compounds is a form of induced resistance, where the defense response is activated only upon pathogen challenge. nih.govjmbfs.org This is an efficient strategy that conserves metabolic resources until they are needed. libretexts.org The accumulation of phytoalexins can create a toxic environment that halts the progression of the invading pathogen, often as part of a hypersensitive response where cells at the infection site undergo programmed cell death to contain the threat. nih.govlibretexts.org
Defense Against Pests : Beyond microbial pathogens, isoflavonoids also play a role in deterring insect pests. These compounds can act as antifeedants or toxins, influencing the behavior, growth, and development of herbivores. nih.gov By making plant tissues unpalatable or harmful, these secondary metabolites contribute to a broad-based defense strategy. nih.gov
Genetic studies have provided direct evidence for the role of these pathways in defense. Plants engineered to have reduced phytoalexin production often show increased susceptibility to pathogens, confirming the critical role of compounds derived from this compound in plant immunity. researchgate.netnih.gov
Involvement in Plant-Microbe Symbiotic Interactions (e.g., Rhizobia Nodulation Signaling)
While crucial for defense against pathogens, the isoflavonoid pathway originating from this compound is also essential for establishing beneficial symbiotic relationships, particularly the nitrogen-fixing symbiosis between legumes and soil bacteria known as rhizobia. nih.govmdpi.com
This interaction is initiated by a sophisticated chemical dialogue between the plant root and the bacteria. nih.govresearchgate.net
Signal Secretion : Legume roots secrete isoflavones (derived from this compound) into the rhizosphere, the soil region immediately surrounding the roots. mdpi.comnih.gov
Bacterial Recognition : Specific rhizobia in the soil recognize these isoflavones. researchgate.net This recognition is mediated by a bacterial regulatory protein, NodD. mdpi.comresearchgate.net
Nod Gene Activation : The binding of the plant's isoflavones to the NodD protein activates it, triggering the transcription of a suite of bacterial genes known as nodulation (nod) genes. mdpi.comresearchgate.net
Nod Factor Synthesis : The nod genes direct the synthesis and secretion of rhizobial signal molecules called Nod factors. nih.gov
Plant Response : These Nod factors are, in turn, perceived by the host plant's roots, initiating a signaling cascade that leads to root hair curling, formation of an infection thread, and ultimately, the development of a new root organ called a nodule. nih.govnih.gov
Within these nodules, the rhizobia differentiate into bacteroids that can convert atmospheric nitrogen (N₂) into ammonia, a form of nitrogen that the plant can use for growth. nih.govalliedacademies.org Therefore, this compound is a key metabolic gateway, producing the very molecules that allow legumes to attract their symbiotic partners and engage in this vital nutrient exchange. nih.govoup.com
| Molecule Class | Specific Compound Example | Originating from this compound | Function in Symbiosis |
| Isoflavones | Daidzein, Genistein (B1671435) | Yes (via HID enzyme) | Act as chemoattractants and signaling molecules secreted by legume roots. mdpi.comnih.gov |
| Flavonoids | Luteolin | No (different branch of flavonoid pathway) | Also act as signaling molecules in some legume-rhizobia interactions. nih.gov |
| Nod Factors | Lipochitooligosaccharides | No (produced by bacteria) | Bacterial signal that triggers nodule formation in the plant. nih.govresearchgate.net |
Influence on Overall Plant Secondary Metabolism Pathways
The biosynthetic pathway leading to and from this compound is not an isolated metabolic route but is intricately connected with other major secondary metabolism pathways. oup.com Plant secondary metabolic pathways often share common precursors, creating a complex regulatory network. oup.com The pathway that produces this compound branches from the general phenylpropanoid pathway, which also gives rise to a vast array of other compounds, including flavonoids, anthocyanins, and the precursors for lignin.
Fluctuations or targeted modifications in the isoflavonoid pathway can have cascading effects on other metabolic networks. oup.com For instance, research involving the targeted gene editing (using CRISPR/Cas9) of this compound synthase (IFS), the key enzyme for this compound production, has revealed these interconnections. In soybean hairy roots where all three IFS genes were mutated, the expected decrease in isoflavones was observed. However, this change also led to perturbations in other pathways, including an increase in flavonoid levels and fluctuations in metabolites related to jasmonic acid, a key plant hormone involved in defense signaling. oup.com
This metabolic crosstalk has significant implications:
Metabolic Flux Redirection : Inhibiting or downregulating the flux towards this compound can redirect the common precursor, a flavanone, towards other branches of the flavonoid pathway, potentially increasing the production of compounds like anthocyanins or flavonols.
Regulatory Feedback : The accumulation or depletion of specific isoflavonoids can trigger feedback mechanisms that affect the expression of genes in related pathways.
Therefore, this compound stands at a metabolic crossroads, and its synthesis is a key regulatory point that influences the plant's allocation of resources to various defense, symbiotic, and developmental functions.
Future Perspectives and Emerging Research Directions
Discovery and Characterization of Novel Isoflavonoid (B1168493) Biosynthetic Enzymes
The isoflavonoid pathway is initiated by two critical enzymes that catalyze the formation of the isoflavone (B191592) skeleton. nih.gov The discovery of novel enzymes with varied activities and specificities is a primary goal for enhancing the diversity of isoflavonoid production. Research has successfully identified and characterized key enzymes involved in the conversion of flavanones to isoflavones via the 2-hydroxyisoflavanone intermediate.
Two enzymes are central to this conversion:
This compound Synthase (2-HIS) : Also known as isoflavone synthase (IFS), this cytochrome P450 enzyme catalyzes the entry-point reaction into the isoflavonoid pathway. nih.gov It converts flavanone (B1672756) substrates like naringenin (B18129) and liquiritigenin (B1674857) into 2-hydroxyisoflavanones through a complex reaction involving hydroxylation and a unique 2,3-aryl migration of the B ring. nih.govnih.govresearchgate.net
This compound Dehydratase (2-HID) : This enzyme catalyzes the subsequent dehydration of the unstable this compound intermediate to form the stable isoflavone core, such as daidzein (B1669772) or genistein (B1671435). nih.govresearchgate.net
Recent breakthroughs include the isolation and characterization of 2-HID cDNAs from licorice (Glycyrrhiza echinata) and soybean (Glycine max). nih.gov These studies revealed that HID proteins belong to the large carboxylesterase family, an unexpected finding that suggests the recruitment of enzymes from primary metabolism into secondary metabolic pathways. nih.gov Furthermore, the crystal structures of 2-HIS from Medicago truncatula and 2-HID from Pueraria lobata have been elucidated, providing unprecedented insight into their unique catalytic mechanisms and substrate-binding modes. nih.gov These structural studies are foundational for understanding the molecular basis of isoflavone biosynthesis. nih.gov
| Enzyme | Abbreviation | Function | Substrate Example | Product | Source Organism (Example) |
|---|---|---|---|---|---|
| This compound Synthase | 2-HIS / IFS | Catalyzes hydroxylation and aryl-ring migration of flavanones. researchgate.net | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone (B1247573) | Medicago truncatula nih.gov |
| This compound Dehydratase | 2-HID | Catalyzes dehydration of 2-hydroxyisoflavanones. researchgate.net | 2,7,4'-Trihydroxyisoflavanone | Daidzein | Pueraria lobata nih.gov |
Advanced Strategies for Metabolic Engineering of this compound Production
Metabolic engineering offers a powerful platform for the overproduction of this compound and its derivatives in both native plants and heterologous microbial systems. nih.gov Since isoflavonoids are typically restricted to leguminous plants, engineering their production in more easily cultivated organisms like yeast or other plants is a major objective. nih.gov
Advanced strategies focus on several key areas:
Enhancing Precursor Supply : Increasing the metabolic flux towards the flavanone precursors (e.g., naringenin) is essential. This involves upregulating genes in the general phenylpropanoid pathway.
Heterologous Expression of Key Enzymes : The introduction and optimization of the expression of 2-HIS and 2-HID genes are the core steps for establishing the isoflavonoid pathway in a new host. nih.gov The labile nature of 2-HIS, a cytochrome P450 enzyme, often requires co-expression with a specific CPR (cytochrome P450 reductase) to ensure electron transfer for its catalytic activity. researchgate.net
Optimization of Enzyme Activity : Tailoring the kinetic properties of the biosynthetic enzymes to function efficiently in a non-native metabolic context is crucial. This can involve protein engineering to improve catalytic efficiency and stability.
Pathway Reconstruction : Assembling the entire multi-enzyme pathway in a heterologous host, such as yeast, allows for the controlled production of specific isoflavones from simple sugars. researchgate.net
These engineering efforts aim to create sustainable and scalable systems for producing valuable isoflavonoids, moving beyond reliance on agricultural extraction. nih.gov
Deeper Mechanistic Understanding of Enzyme-Substrate Specificity and Catalysis
A profound understanding of how enzymes recognize their substrates and catalyze reactions is fundamental to both basic science and applied biotechnology. For the this compound pathway, research has revealed significant details about enzyme specificity and catalytic mechanisms.
Kinetic studies on 2-HID from G. echinata and soybean have demonstrated distinct substrate preferences. The G. echinata enzyme (HIDM) shows high specificity for 4'-O-methylated 2-hydroxyisoflavanones, whereas the soybean enzyme (HIDH) exhibits broader specificity, acting on both 4'-hydroxylated and 4'-O-methylated substrates. nih.govresearchgate.net This specificity reflects the different isoflavonoid profiles of the respective plants. nih.gov
The elucidation of the crystal structures of 2-HIS and 2-HID has been a landmark achievement. nih.gov
The 2-HIS structure revealed a unique conformation among cytochrome P450 enzymes that facilitates the complex aryl-ring migration and hydroxylation reaction. nih.gov
The 2-HID structure confirmed it belongs to the α/β hydrolase family and identified the active site architecture, including a putative catalytic triad (B1167595) (Ser-His-Asp) and oxyanion hole, which are characteristic of carboxylesterases but have been adapted for a dehydration reaction. nih.govnih.gov
This structural and mechanistic knowledge provides a detailed blueprint of the catalytic process, explaining how the enzyme active site binds the substrate and facilitates the elimination of water to form the isoflavone double bond. nih.govyoutube.com This understanding is critical for efforts to engineer these enzymes for novel functions. nih.gov
| Enzyme Variant | Source Organism | Preferred Substrate | Relative Activity on Other Substrates | Reference |
|---|---|---|---|---|
| HIDM | Glycyrrhiza echinata | 2,7-dihydroxy-4'-methoxyisoflavanone (B1244181) | Low activity on 2,7,4'-trihydroxyisoflavanone | nih.gov |
| HIDH | Glycine max (Soybean) | 2,5,7,4'-tetrahydroxyisoflavanone | Moderate activity on 4'-hydroxylated and 4'-methoxylated substrates | nih.gov |
Integration with Omics Technologies (Genomics, Transcriptomics, Metabolomics, Proteomics)
The integration of multiple "omics" platforms provides a holistic, systems-level view of isoflavonoid biosynthesis and its regulation. nih.gov This approach is essential for identifying novel genes, understanding complex regulatory networks, and guiding metabolic engineering strategies. mdpi.com
Genomics : Provides the complete genetic blueprint, allowing for the identification of all potential genes involved in the pathway, including enzymes, transcription factors, and transporters.
Transcriptomics : Measures the expression levels of thousands of genes simultaneously (e.g., via RNA-seq), revealing which genes are activated under specific conditions or in particular tissues where this compound is produced. mdpi.com
Proteomics : Quantifies the actual protein levels, providing a more direct measure of the enzymatic machinery present in the cell at a given time.
Metabolomics : Analyzes the profile of small molecules, including this compound and its precursors and downstream products, offering a direct readout of the metabolic state of the cell. bamsjournal.com
By integrating these datasets, researchers can build comprehensive models of the isoflavonoid pathway. nih.gov For example, correlating transcriptomic data with metabolomic data can identify genes whose expression patterns are tightly linked to the accumulation of this compound, thereby pinpointing candidate genes for functional characterization. mdpi.com This multi-omics approach is powerful for discovering novel pathway components and understanding how metabolic flux is controlled. mdpi.com
Rational Design of Enzymes for Directed Biosynthesis of Isoflavonoid Analogues
Rational enzyme design leverages detailed knowledge of a protein's three-dimensional structure and catalytic mechanism to introduce specific mutations that alter its function in a predictable way. researchgate.net The availability of high-resolution crystal structures for both 2-HIS and 2-HID has opened the door to the rational design of these enzymes. nih.govnih.gov
The goals of rational design in this context include:
Altering Substrate Specificity : Modifying the active site of 2-HIS to accept non-native flavanone substrates could lead to the production of novel this compound analogues. These new intermediates could then be converted into a diverse array of isoflavonoids with potentially new biological activities. acs.org
Modifying Reaction Type : While more challenging, it may be possible to engineer these enzymes to catalyze alternative reactions, further expanding the chemical diversity of the products.
This structure-guided approach significantly simplifies the process of enzyme engineering compared to random mutagenesis methods like directed evolution. researchgate.netnih.gov It represents a key strategy for creating custom biocatalysts for the synthesis of valuable and novel isoflavonoid compounds. nih.gov
Exploration of this compound in Non-Leguminous Plant Systems
The natural production of isoflavonoids, and by extension this compound, is almost exclusively limited to the legume family (Fabaceae). nih.gov A major frontier in plant biotechnology is the transfer of this valuable metabolic pathway into non-leguminous plants, particularly staple crops. This would not only create a new source for these compounds but could also potentially enhance the defense capabilities of the engineered plants, as isoflavonoids often function as phytoalexins. nih.gov
The primary strategy involves the heterologous expression of the minimal set of genes required for isoflavone synthesis. This includes introducing functional copies of isoflavone synthase (2-HIS) and this compound dehydratase (2-HID) into a host plant that already produces the necessary flavanone precursors. researchgate.net
Initial research has demonstrated the feasibility of this approach. For example, efforts to rewire metabolic fluxes in Nicotiana benthamiana, a non-legume model plant, have been undertaken to produce isoflavonoid precursors. researchgate.net While significant challenges remain in achieving high yields and ensuring metabolic compatibility, the successful engineering of isoflavonoid biosynthesis in non-legumes would be a transformative achievement. It would provide a sustainable agricultural platform for the production of these compounds and could lead to crops with enhanced nutritional and disease-resistance properties.
Q & A
Basic Research Questions
Q. What are the primary enzymatic steps involved in the biosynthesis of 2-hydroxyisoflavanone in legumes?
- Methodological Answer : The biosynthesis begins with flavanone substrates (e.g., liquiritigenin) undergoing hydroxylation and aryl migration catalyzed by cytochrome P-450 enzymes, such as this compound synthase (IFS). This reaction involves the incorporation of molecular oxygen into the 2-hydroxyl group, as demonstrated by ¹⁸O₂ labeling experiments in Pueraria lobata microsomal preparations . The intermediate this compound is subsequently dehydrated to form isoflavones like daidzein .
Q. What safety precautions should be considered when handling this compound in laboratory settings?
- Methodological Answer : While this compound is not classified as hazardous under CE Regulation No. 1272/2008, standard laboratory safety protocols apply. Use tightly sealed goggles and impermeable gloves to prevent skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Store in well-ventilated areas, and dispose of waste according to local regulations .
Q. What role does this compound play in plant defense mechanisms?
- Methodological Answer : As a precursor to isoflavonoids, this compound contributes to plant defense against biotic and abiotic stress. Isoflavonoids derived from this intermediate (e.g., daidzein) are linked to antimicrobial activity and stress response in legumes. Experimental studies in Medicago truncatula and soybean highlight its role in pathogen resistance via metabolic engineering of synthase enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme substrate specificity, such as O-methyltransferases acting on this compound in different experimental conditions?
- Methodological Answer : Discrepancies in substrate specificity (e.g., MsI7OMT acting at the 7-position in vitro vs. 4′-position in vivo) can be addressed through structural and cellular localization studies. For example, heterologous expression of putative OMTs in model systems (e.g., E. coli) combined with substrate docking simulations and cellular imaging (e.g., ER membrane association assays) clarifies context-dependent activity .
Q. What methodological approaches are used to determine the structural conformation of this compound dehydratase?
- Methodological Answer : X-ray crystallography at resolutions ≤2.4 Å reveals the active-site architecture of dehydratases like those from Pueraria lobata. Structural data (e.g., PDB ID: 8EA2) combined with mutagenesis studies identify critical residues for catalysis, such as those stabilizing the transition state during dehydration .
Q. How can isotopic labeling (e.g., ¹⁸O₂) be utilized to study the biosynthetic origin of oxygen atoms in this compound?
- Methodological Answer : Incubating microsomal fractions with ¹⁸O₂ gas and NADPH allows tracking of oxygen incorporation via mass spectrometry. In Pueraria lobata, this method confirmed that the 2-hydroxyl group originates exclusively from molecular oxygen, ruling out solvent-derived oxygen .
Q. What are the recommended experimental protocols for heterologous expression of this compound synthase in model organisms?
- Methodological Answer : Clone IFS genes (e.g., MtIOMTs from Medicago truncatula) into expression vectors (e.g., pET or yeast systems) and optimize codon usage for the host. Purify recombinant proteins via affinity chromatography and validate activity using LC-MS to detect this compound from flavanone substrates .
Q. How do genetic engineering approaches modify the biosynthesis of this compound to study its metabolic pathways?
- Methodological Answer : Overexpression or silencing of IFS in transgenic plants (e.g., rice or Medicago) coupled with metabolomic profiling (e.g., UPLC-QTOF-MS) identifies downstream isoflavonoid accumulation. Southern blotting confirms transgene copy number, while RNAi knockdowns elucidate pathway bottlenecks .
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